Benzenamine, 3-(hexadecyloxy)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 3-(hexadecyloxy)- typically involves the reaction of aniline with hexadecyloxy halides under basic conditions. One common method is the nucleophilic substitution reaction where aniline reacts with hexadecyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or acetone at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of Benzenamine, 3-(hexadecyloxy)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 3-(hexadecyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are used for halogenation reactions.
Major Products Formed
Oxidation: Quinones and nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated benzenamine derivatives.
Scientific Research Applications
Benzenamine, 3-(hexadecyloxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Explored for its potential therapeutic properties, although not yet widely adopted.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenamine, 3-(hexadecyloxy)- involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the growth of certain fungi by interfering with their metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Benzenamine, 3-(hexadecyloxy)- can be compared with other similar compounds such as:
Benzenamine, 4-(hexadecyloxy)-: Similar structure but with the hexadecyloxy group at the para position.
Benzenamine, 3-(dodecyloxy)-: Similar structure but with a shorter alkoxy chain.
Benzenamine, 3-(octadecyloxy)-: Similar structure but with a longer alkoxy chain.
These compounds share similar chemical properties but differ in their physical properties and specific applications due to the variation in the alkoxy chain length.
Properties
CAS No. |
1632-33-3 |
---|---|
Molecular Formula |
C22H39NO |
Molecular Weight |
333.6 g/mol |
IUPAC Name |
3-hexadecoxyaniline |
InChI |
InChI=1S/C22H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-24-22-18-16-17-21(23)20-22/h16-18,20H,2-15,19,23H2,1H3 |
InChI Key |
UQQKQXGXSVISCN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1=CC=CC(=C1)N |
Origin of Product |
United States |
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